molecular formula C21H19NO3 B2826494 N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide CAS No. 1396751-18-0

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide

Cat. No.: B2826494
CAS No.: 1396751-18-0
M. Wt: 333.387
InChI Key: XCCVQOKQRCQWQL-UHFFFAOYSA-N
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Description

N-((4-Hydroxychroman-4-yl)methyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a chroman (benzopyran) ring substituted at the 4-position with a hydroxymethyl group.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(17-9-5-7-15-6-1-2-8-16(15)17)22-14-21(24)12-13-25-19-11-4-3-10-18(19)21/h1-11,24H,12-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCVQOKQRCQWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a chromanone derivative, while reduction of the naphthamide moiety would produce a naphthylamine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain biological processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Its unique chemical properties make it a candidate for use in materials science and the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, studies have shown that it can inhibit the formation of male gametes in the malaria parasite, Plasmodium falciparum, by targeting the parasitophorous vacuole membrane protein Pfs16 . This interaction disrupts the parasite’s life cycle and prevents transmission to mosquitoes.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural and physicochemical differences between N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide and related naphthamide derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molar Mass (g/mol) Notable Features
This compound 1-Naphthamide Chroman-4-yl-methyl, hydroxyl Not reported - Potential CNS penetration, antioxidant
SYHA1813 1-Naphthamide Indazole, 4-fluoro-3-methylphenyl C23H18FN5O 407.43 Dual CSF1R/VEGFR inhibitor, BBB penetration
Compound 6m 1-Naphthamide Chlorophenyl, triazole C21H18ClN4O2 393.11 Halogenated aryl, cycloaddition synthesis
N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide Acetamide Hydroxy, methyl (naphthalene ring) C13H13NO2 215.25 Simple substituents, low molecular weight

Key Observations :

  • Chroman vs. Heterocyclic Moieties : The chroman group in the target compound may enhance stability and hydrogen-bonding capacity compared to halogenated aryl (6m) or indazole (SYHA1813) groups.
  • Bioactivity: SYHA1813’s dual inhibitory activity against CSF1R/VEGFR highlights the impact of indazole and fluorophenyl groups on kinase selectivity . The chroman-hydroxyl group in the target compound may favor antioxidant or cholinesterase inhibitory roles, as seen in similar phenolic derivatives .
  • Synthesis Complexity : Compound 6m is synthesized via 1,3-dipolar cycloaddition , while SYHA1813 likely involves multi-step coupling of indazole and fluorophenyl groups . The target compound’s chroman-methyl linkage may require specialized alkylation or coupling techniques.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :

    • The hydroxyl group in the chroman ring (target compound) would show a broad peak near 3200–3500 cm⁻¹, similar to N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide (3295 cm⁻¹ for –OH) .
    • Amide C=O stretches appear at 1644–1678 cm⁻¹ across analogs , consistent with the target compound.
  • Mass Spectrometry :

    • HRMS data for compound 6m ([M+H]+ = 393.1112) aligns with calculated values, demonstrating precision in characterization. The target compound would require similar validation.

Pharmacokinetic and Toxicity Considerations

  • BBB Penetration : SYHA1813’s indazole and fluorophenyl groups likely enhance lipophilicity and BBB traversal , whereas the chroman group in the target compound may balance hydrophilicity and membrane permeability.
  • Metabolic Stability : Halogenated derivatives (e.g., 6m) may face oxidative metabolic challenges, while hydroxylated analogs (target compound, ) could undergo glucuronidation .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and biological properties. This article provides an overview of its biological activity, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chroman ring linked to a naphthamide moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity. The compound's primary target is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , which plays a crucial role in the malaria parasite's life cycle.

The compound interacts with Pfs16, stabilizing it in lysates from activated mature gametocytes. This interaction inhibits the formation of male gametes in the malaria parasite, effectively blocking transmission to mosquitoes. The detailed biochemical pathways involved include:

  • Inhibition of Male Gamete Formation : The compound disrupts the normal development of male gametes in Plasmodium falciparum, which is essential for the parasite's lifecycle and transmission.
  • Stabilization of Protein Targets : By stabilizing Pfs16, this compound alters the dynamics of gametocyte maturation.

Biological Activities

The biological activities of this compound extend beyond its anti-malarial properties. Related compounds in the hydroxychroman class have demonstrated various pharmacological effects, including:

  • Anticoagulant Effects : Similar derivatives have shown anticoagulant activity comparable to warfarin.
  • Anti-inflammatory and Antioxidant Properties : Some hydroxycoumarin derivatives exhibit significant anti-inflammatory and antioxidant effects, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • In vitro Studies : Research has shown that this compound can inhibit the growth of Plasmodium falciparum gametocytes effectively, indicating its potential as a novel anti-malarial agent.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity and interaction modes of this compound with target proteins, supporting experimental findings on its efficacy against malaria.
  • Comparative Analysis : When compared to similar compounds, this compound exhibits unique properties that may enhance its therapeutic potential.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anti-malarialInhibits male gamete formation in Plasmodium falciparum
AnticoagulantComparable effects to warfarin in vitro
Anti-inflammatoryExhibits significant anti-inflammatory effects
AntioxidantShows antioxidant activity in various assays

Q & A

Q. Critical Conditions :

  • Use of catalysts like triethylamine or pyridine to facilitate amide coupling.
  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility.
  • Temperature control (e.g., 0–25°C) to prevent side reactions.
  • Purification via column chromatography or recrystallization to achieve ≥95% purity .

How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : Resolving crystal structures to validate stereochemistry and bonding (e.g., analogous naphthamide derivatives in ).
  • Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm1^{-1}) .

What biological screening approaches evaluate the antimalarial activity of this compound against Plasmodium falciparum gametocytes?

Answer:

  • Microgametogenesis Assays : Quantify disruption of male gamete formation using fluorescence microscopy (e.g., reduced exflagellation events).
  • Pfs16 Protein Interaction Studies : Assess compound binding to Pfs16 via photo-affinity labeling and Western blotting.
  • Ookinete Development Assays : Measure fold-change expression of gametocyte-to-ookinete transition markers (e.g., 2.5-fold inhibition at 10 µM) .

How can researchers address challenges in elucidating the mechanism of action of this compound?

Answer:

  • Photo-Affinity Labeling : Incorporate photo-reactive groups (e.g., aryl azides) into the compound to crosslink with target proteins like Pfs16, followed by proteomic analysis.
  • CRISPR-Cas9 Knockout Models : Validate target necessity by disrupting Pfs16 in P. falciparum and testing compound efficacy.
  • Molecular Dynamics Simulations : Predict binding interactions between the hydroxychroman moiety and Pfs16’s hydrophobic pockets .

How do structural modifications influence bioactivity and selectivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Modification Impact
Hydroxychroman Methyl Enhances membrane permeability and Pfs16 binding affinity.
Naphthamide Substituents Electron-withdrawing groups (e.g., -Cl) improve antimalarial potency.
Polar Groups Reduce metabolic stability but increase solubility.

Example : Analogous dichlorophenyl-naphthamide derivatives show 3-fold higher MC5R modulation than non-halogenated variants .

What experimental models assess transmission-blocking efficacy?

Answer:

  • In Vitro : Gametocyte culture assays with transgenic P. falciparum lines expressing GFP-tagged Pfs16.
  • In Vivo : Mosquito feeding assays using compound-treated gametocytes to measure oocyst reduction (e.g., ≥80% inhibition at 5 µM).
  • Transcriptomic Profiling : RNA-seq to identify dysregulated genes during microgametogenesis (e.g., downregulation of pf13 and ccp2) .

How can discrepancies in biological activity data be resolved?

Answer:

  • Standardized Protocols : Use synchronized gametocyte cultures and fixed incubation times (e.g., 48 hours).
  • Dose-Response Curves : Compare IC50_{50} values across studies (target range: 0.1–5 µM).
  • Orthogonal Assays : Validate findings with both fluorescence-based viability assays and qPCR for parasite RNA quantification .

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